Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl-

Description

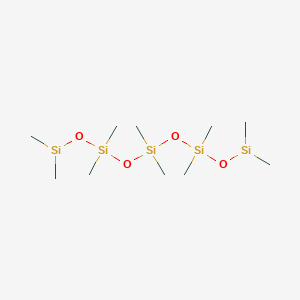

Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- (CAS 995-83-5) is a linear organosiloxane with the molecular formula C₁₀H₃₂O₄Si₅ and a molecular weight of 357 g/mol . Structurally, it consists of five silicon atoms connected by oxygen atoms, each silicon bonded to two methyl groups, except terminal Si atoms, which have three methyl groups. This compound is a colorless, transparent liquid, primarily used as an additive in advanced functional materials due to its thermal stability and low surface tension . It has also been identified in bioactive extracts, such as in the sea star Astropecten spinulosus, where it constituted 20.53% of the acetone extract, though its specific antimicrobial activity remains understudied .

Properties

InChI |

InChI=1S/C10H30O4Si5/c1-15(2)11-17(5,6)13-19(9,10)14-18(7,8)12-16(3)4/h1-10H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBVOMGZISVLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30O4Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880646 | |

| Record name | pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

995-83-5 | |

| Record name | pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3,5,5,7,7,9,9-decamethylpentasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.272.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Role of Sulfonic Acid Catalysts

Alkyl sulfonic acids (e.g., C₁₀H₂₁SO₃H) or their sodium salts significantly enhance pentamer yields. In one patented approach, cyclotetrasiloxane ([(CH₃)₂SiO]₄) is refluxed with 20–36% aqueous HCl and 0.1–2% sodium decanesulfonate (C₁₀H₂₁SO₃Na) at 70–95°C. The sulfonic acid acts as a phase-transfer catalyst, improving interfacial contact between the hydrophobic siloxane and aqueous HCl.

Table 1: Effect of Sulfonic Acid Catalyst on Pentamer Yield

| Reaction Time (h) | % Tetramer | % Pentamer | % Hexamer |

|---|---|---|---|

| 1.0 | 71 | 17 | 2 |

| 2.0 | 59 | 30 | 5 |

| 4.0 | 40 | 34 | 7 |

Without the catalyst, pentamer yields drop sharply, as seen in control experiments where 24-hour reactions produced only 5% pentamer.

Optimization of Reaction Parameters

- HCl concentration : Higher HCl concentrations (up to 36%) favor faster equilibration but risk over-polymerization.

- Temperature : Maintaining 90°C maximizes pentamer formation while minimizing hexamer and polymer byproducts.

- Stirring efficiency : Vigorous mechanical stirring ensures homogeneous mixing, critical for consistent product distribution.

Industrial-Scale Production Techniques

Industrial synthesis of decamethylpentasiloxane involves continuous-flow reactors designed for large-scale siloxane production. Key steps include:

- Precursor preparation : Dimethyldichlorosilane is hydrolyzed in a controlled reactor with excess water and HCl, generating a polydisperse siloxane mixture.

- Equilibration : The crude mixture is heated with sulfonic acid catalysts to redistribute siloxane chains, favoring the pentamer.

- Distillation : Short-path distillation under reduced pressure (e.g., 100°C at 20 mmHg) separates the pentasiloxane from higher oligomers.

Table 2: Industrial Process Conditions

| Parameter | Optimal Range |

|---|---|

| Reaction temperature | 70–95°C |

| HCl concentration | 20–36% |

| Catalyst loading | 0.1–2% sulfonic acid |

| Distillation pressure | 10–20 mmHg |

Purification and Characterization

Final purification employs fractional distillation or chromatographic techniques to achieve >95% purity. Nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC) validate structural integrity and purity. For instance, ¹H NMR spectra exhibit distinct signals for terminal methyl groups (δ 0.1–0.2 ppm) and internal siloxane units.

Challenges and Innovations

A persistent challenge is minimizing cyclic byproducts (e.g., decamethylcyclopentasiloxane). Recent advances include:

- Bifunctional catalysts : Phosphazene bases combined with water enable selective ring-opening polymerization of cyclic siloxanes, though this remains experimental for pentamer synthesis.

- Microreactor technology : Enhanced heat and mass transfer in microchannel reactors improve yield and reduce side reactions.

Chemical Reactions Analysis

Types of Reactions

Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols and siloxane derivatives.

Reduction: Reduction reactions can convert siloxane bonds to silane bonds.

Substitution: Substitution reactions involve the replacement of one or more methyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organometallic reagents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanols, siloxane derivatives, and various substituted siloxanes. These products have diverse applications in different fields, including materials science and pharmaceuticals .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H32O4Si5

- Molecular Weight : 356.79 g/mol

- Density : 0.8818 g/cm³

- Boiling Point : Approximately 257.1 °C

- Solubility : Soluble in benzene; slightly soluble in chloroform .

Surfactants and Emulsifiers

Pentasiloxane is widely used in the formulation of surfactants due to its ability to reduce surface tension and stabilize emulsions. It is particularly effective in personal care products where it enhances the texture and application of creams and lotions .

Coatings and Sealants

Due to its hydrophobic properties and thermal stability, pentasiloxane is utilized in protective coatings for various surfaces. These coatings are resistant to moisture and provide long-lasting protection against environmental factors .

Skin Care Products

In cosmetics, pentasiloxane serves as a skin conditioning agent. Its smooth texture enhances the feel of lotions and creams while providing a barrier that helps retain moisture in the skin .

Hair Care Formulations

Pentasiloxane is also incorporated into hair care products to impart shine and manageability. It acts as a film-forming agent that protects hair from damage while providing a silky finish .

Drug Delivery Systems

Research indicates that pentasiloxane can be utilized in drug delivery systems due to its biocompatibility and ability to form stable complexes with various pharmaceutical compounds. This property aids in the controlled release of drugs .

Formulation of Medical Devices

The compound's chemical stability makes it suitable for use in medical devices where it can enhance the performance and longevity of materials used in implants or other medical applications .

Silicone-Based Fluids

Pentasiloxane is employed in the development of silicone-based fluids that are environmentally friendly alternatives to traditional solvents. These fluids can be used in various industrial processes while minimizing environmental impact .

Case Studies

Mechanism of Action

The mechanism of action of pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- involves its interaction with various molecular targets and pathways. In biological systems, it interacts with cellular membranes and proteins, enhancing the delivery of therapeutic agents. Its unique silicon-oxygen backbone allows for flexibility and stability, making it suitable for various applications .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Decamethylpentasiloxane (995-83-5) | C₁₀H₃₂O₄Si₅ | 357 | 10 methyl groups |

| Dodecamethylpentasiloxane (141-63-9) | C₁₂H₃₆O₄Si₅ | 384.84 | 12 methyl groups |

| Tetradecamethylheptasiloxane (19095-23-9) | C₁₄H₄₄O₆Si₇ | 505.09 | 14 methyl groups, 7 Si atoms |

| Decamethyl-3,7-diphenylpentasiloxane (20252-66-8) | C₂₂H₃₈O₄Si₅ | 534.10 | 10 methyl groups, 2 phenyl groups |

| Hexadecamethyloctasiloxane (19095-24-0) | C₁₆H₄₈O₇Si₈ | 617.43 | 16 methyl groups, 8 Si atoms |

Key Observations :

- Chain Length and Methylation : Increasing methyl groups (e.g., dodecamethylpentasiloxane vs. decamethylpentasiloxane) correlate with higher molecular weight and viscosity .

- Substituent Effects : Phenyl-substituted derivatives (e.g., decamethyl-3,7-diphenylpentasiloxane) exhibit enhanced thermal stability and rigidity due to aromatic rings, making them suitable for high-temperature applications .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

| Property | Decamethylpentasiloxane | Dodecamethylpentasiloxane | Tetradecamethylheptasiloxane |

|---|---|---|---|

| Density (g/cm³) | Not reported | ~0.96 (estimated) | ~1.02 (estimated) |

| Vapor Pressure | Higher (shorter chain) | Moderate | Lower (longer chain) |

| Viscosity | Low | Moderate | High |

| Thermal Stability (°C) | 150–200 | 200–250 | 250–300 |

Notes:

Biological Activity

Pentasiloxane, 1,1,3,3,5,5,7,7,9,9-decamethyl- (commonly referred to as D5), is a siloxane compound that has garnered attention for its various biological activities. This article provides a detailed examination of its biological properties based on diverse research findings.

Chemical Structure and Properties

Pentasiloxane is characterized by a siloxane backbone with multiple methyl groups attached. Its chemical formula is , which contributes to its unique physical and chemical properties. The structure can be represented as follows:

where and correspond to the number of siloxane units and methyl groups respectively.

Toxicological Studies

Toxicological assessments have indicated that Pentasiloxane exhibits low toxicity in various animal models. For instance:

- Oral Toxicity : In studies involving rats, no mortality or significant toxic effects were observed at doses up to 20,000 mg/kg body weight. The acute dermal toxicity was also reported to be low with an LD50 greater than 15 g/kg .

- Inhalation Toxicity : Exposure to D5 via inhalation did not result in significant adverse effects across various concentrations tested .

Antimicrobial Activity

Research has shown that Pentasiloxane can have antimicrobial properties. In a study focusing on biodegradation by Bacillus tropicus, it was noted that D5 was among the compounds analyzed for its interaction with bacteria during polyethylene degradation . The presence of D5 in microbial environments suggests potential applications in bioremediation and waste management.

Case Study 1: Biodegradation Research

In a recent study on the biodegradation of polyethylene using Bacillus tropicus, Pentasiloxane was identified as a compound that could be broken down by the bacteria. The study utilized various analytical methods including Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) to monitor changes in chemical composition post-treatment. The results indicated significant weight loss of plastic samples treated with the bacteria and the formation of new functional groups as evidenced by FTIR analysis .

| Analysis Method | Findings |

|---|---|

| GC-MS | Identification of D5 among other degradation products |

| FTIR | Formation of new functional groups indicating biodegradation |

Case Study 2: Environmental Impact Assessment

The European Commission conducted assessments on the environmental impact of D5, particularly regarding its persistence and potential bioaccumulation in aquatic environments. The findings suggested that while D5 is biodegradable under certain conditions, it poses risks if released into water systems without adequate treatment .

Research Findings Summary

A comprehensive review of literature reveals several key findings regarding the biological activity of Pentasiloxane:

- Low Toxicity : Demonstrated low toxicity in both oral and dermal exposure studies.

- Antimicrobial Potential : Identified as a compound capable of being degraded by specific bacterial strains.

- Environmental Concerns : Requires careful management due to potential environmental persistence.

Q & A

Q. How can researchers identify and quantify decamethylcyclopentasiloxane (D5) in complex biological matrices using GC-MS?

Methodological Answer: D5 can be identified via GC-MS using retention indices and spectral matching. For example, in plant extracts, D5 elutes with a characteristic retention time (e.g., 0.32–20.53% abundance in phytochemical profiles) and displays a molecular ion peak at m/z 370.8 (C₁₀H₃₀O₅Si₅) . Key steps include:

- Column Selection: Use non-polar columns (e.g., DB-5MS) for optimal separation of siloxanes.

- Calibration: Prepare external standards with known D5 concentrations to establish linearity (R² > 0.99).

- Spectral Confirmation: Compare fragmentation patterns with NIST libraries (e.g., NIST Chemistry WebBook ).

Q. What physicochemical properties of D5 are critical for experimental design in material science?

Methodological Answer: D5’s properties, including low surface tension (17.9 mN/m) and high thermal stability (boiling point: 284°C), make it suitable for polymer matrices and lubricants. Key parameters include:

- Density: 0.893 g/cm³ at 25°C .

- Vapor Pressure: 0.00512 mmHg at 25°C, influencing solvent-free synthesis approaches .

- Hydrophobicity: Log P ≈ 8.2, requiring phase-transfer catalysts for aqueous reactions.

Advanced Research Questions

Q. How do steric effects influence the anionic polymerization of D5-based spirocyclic monomers?

Methodological Answer: Steric hindrance from methyl/phenyl substituents dictates polymerization efficiency. For example, spiro[5,5]pentasiloxanes with bulky groups (e.g., tetraphenyl substitutions) exhibit:

- Reduced Reactivity: Equilibrium gel fractions reach 56–64% at 150°C due to restricted chain mobility .

- Elemental Redistribution: Dimethylsiloxane units decrease by 15% in cross-linked polymers, confirmed via elemental analysis (C/Si ratio shifts) .

Experimental Design: - Use initiators like KOH (0.02 wt%) at 150–320°C to optimize gel fraction yields.

- Monitor vitrification temperatures (Tg) via thermomechanical analysis (TMA) to assess steric impacts .

Q. Why is D5 frequently detected in GC-MS phytochemical profiles despite lacking reported bioactivity?

Data Contradiction Analysis: While D5 constitutes 0.14–20.53% in plant/sea star extracts , its inertness in bioassays may stem from:

- Structural Stability: The Si-O-Si backbone resists enzymatic cleavage, limiting interaction with biological targets.

- Extraction Artifacts: D5 may originate from silicone-based labware or environmental contamination, necessitating blank controls .

Validation Protocol: - Perform comparative extractions using glass vs. plastic containers to rule out procedural contamination.

Q. What advanced techniques resolve structural ambiguities in D5 derivatives during functionalization?

Methodological Answer: For D5-based ionic liquids or functionalized analogs (e.g., dicationic linkers ):

- NMR Spectroscopy: ²⁹Si NMR identifies substitution patterns (δ −10 to −20 ppm for Si-CH₃).

- X-ray Crystallography: Resolves stereochemical ambiguities in spirocyclic derivatives.

- Mass Spectrometry Imaging (MSI): Maps spatial distribution in polymer matrices.

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported bioactivity and environmental persistence of D5?

Analytical Framework:

- Bioactivity Studies: Prioritize in vitro assays with controlled D5 purity (≥95%) to exclude co-eluting contaminants .

- Environmental Fate: Use OECD 309 guidelines to assess half-life in water (D5: >200 days) and bioaccumulation potential (log Kow: 8.1) .

Synthesis and Functionalization

Q. What challenges arise in synthesizing D5 derivatives with tailored substituents?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.